molecular formula C22H31ClN2O2 B6082765 2-{4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol

2-{4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol

Cat. No. B6082765
M. Wt: 390.9 g/mol
InChI Key: VTTDLLXXBBHRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

2-{4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol has shown potential applications in various scientific research fields. It has been studied for its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been investigated for its potential use in cancer treatment, as it has shown to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 2-{4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol is not fully understood. However, it is believed to act on various molecular targets, including neurotransmitter receptors and enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol can affect various biochemical and physiological processes in the body. It has been shown to modulate neurotransmitter release, reduce oxidative stress, and improve cognitive function. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is that the compound's mechanism of action is not fully understood, which can make it challenging to study its effects on specific molecular targets.

Future Directions

There are several potential future directions for research on 2-{4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol. One direction is to further investigate its potential therapeutic applications in neurological disorders and cancer treatment. Additionally, future research could focus on identifying the compound's molecular targets and elucidating its mechanism of action. Finally, future studies could investigate the compound's safety and toxicity profiles to determine its potential for clinical use.

Synthesis Methods

The synthesis of 2-{4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol involves the reaction of 6-chloro-3-(hydroxymethyl)-2H-chromen-2-one, cyclohexylamine, and 1-(2-chloroethyl)piperazine in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound.

properties

IUPAC Name

2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexylpiperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClN2O2/c23-19-6-7-22-18(13-19)12-17(16-27-22)14-24-9-10-25(21(15-24)8-11-26)20-4-2-1-3-5-20/h6-7,12-13,20-21,26H,1-5,8-11,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTDLLXXBBHRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2CCO)CC3=CC4=C(C=CC(=C4)Cl)OC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol

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